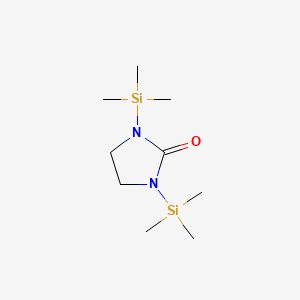![molecular formula C13H11N3O B15067305 2-(3-methoxyphenyl)-3H-imidazo[4,5-c]pyridine CAS No. 89075-49-0](/img/structure/B15067305.png)
2-(3-methoxyphenyl)-3H-imidazo[4,5-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-methoxyphenyl)-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that features an imidazo[4,5-c]pyridine core substituted with a 3-methoxyphenyl group. This compound is of significant interest due to its potential pharmacological properties and its role in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxyphenyl)-3H-imidazo[4,5-c]pyridine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may involve the use of cyanoacetohydrazide, 4-nitroacetophenone, and aromatic aldehydes in a mixture of water and ethanol . The reaction conditions often include heating and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of environmentally benign solvents and operational simplicity are key considerations in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-methoxyphenyl)-3H-imidazo[4,5-c]pyridine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce different functional groups onto the imidazo[4,5-c]pyridine core .
Wissenschaftliche Forschungsanwendungen
2-(3-methoxyphenyl)-3H-imidazo[4,5-c]pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-(3-methoxyphenyl)-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other imidazo[4,5-c]pyridine derivatives and related heterocyclic structures such as pyrazolo[4,3-c]pyridines and pyrimidines .
Uniqueness
What sets 2-(3-methoxyphenyl)-3H-imidazo[4,5-c]pyridine apart is its specific substitution pattern and the resulting unique pharmacological profile. Its methoxyphenyl group contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
89075-49-0 |
|---|---|
Molekularformel |
C13H11N3O |
Molekulargewicht |
225.25 g/mol |
IUPAC-Name |
2-(3-methoxyphenyl)-3H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C13H11N3O/c1-17-10-4-2-3-9(7-10)13-15-11-5-6-14-8-12(11)16-13/h2-8H,1H3,(H,15,16) |
InChI-Schlüssel |
HRKMYHSALQEXAZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C2=NC3=C(N2)C=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-[Dimethyl(phenyl)silyl]oxan-2-one](/img/structure/B15067254.png)




![4,7-Dimethoxy-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B15067304.png)
![1'-Methylspiro[isochroman-1,4'-piperidin]-3-one](/img/structure/B15067309.png)


